One prominent area of research focuses on their role as Na+/H+ exchanger (NHE) inhibitors. NHEs are membrane proteins crucial for maintaining cellular pH balance by regulating the exchange of sodium (Na+) and hydrogen (H+) ions across cell membranes [, , , ]. Dysregulation of NHE activity is implicated in various pathological conditions, including ischemia, heart failure, and cancer.
Several 1-methyl-1H-indole-2-carboxamide derivatives, such as SM-20220 (N-(aminoiminomethyl)-1-methyl-1H-indole-2-carboxamide methanesulfonate) and SM-15681 (N-(aminoiminomethyl)-1-methyl-1H-indole-2-carboxamide monohydrochloride), have shown promising results as NHE inhibitors in preclinical studies [, , , , ].
1-methyl-1H-indole-2-carboxamide derivatives, particularly SM-20220 and SM-15681, act as potent and selective inhibitors of NHE [, ]. While the precise molecular mechanisms are still under investigation, their inhibitory action is believed to occur through binding to specific sites on the NHE protein, thereby preventing the exchange of Na+ and H+ ions.
This inhibition of NHE activity has significant implications in various pathological conditions where NHE is overactive. For instance, during ischemia (reduced blood supply), cells experience a lack of oxygen and glucose, leading to energy depletion and intracellular acidosis (accumulation of H+ ions) [, , , ].
By inhibiting NHE, 1-methyl-1H-indole-2-carboxamide derivatives can mitigate these detrimental effects, thereby protecting cells from ischemic injury [, , , ].
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 24622-61-5
CAS No.: 610-25-3
CAS No.: 88847-11-4